

Application Note: Synthetic Routes to 2-Chloro-3-Hydroxypropionic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-3-hydroxypropionic acid

CAS No.: 138250-73-4

Cat. No.: B8790425

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Introduction & Chemical Significance

2-Chloro-3-hydroxypropionic acid (also known as

-chloro-

-hydroxypropionic acid) is a highly valuable halohydrin intermediate in advanced organic synthesis. It is prominently utilized in the synthesis of inimers—molecules containing both an initiating site and a polymerizable group—for the production of^[1]. Furthermore, it serves as a critical chiral building block for pharmaceuticals (such as the Taxol® side chain) and functions as a direct synthetic precursor to oxirane-2-carboxylic acid (glycidic acid)^[2].

Because of the compound's bifunctional nature, selecting the correct synthetic route is paramount to achieving the desired regioselectivity and stereochemical purity.

Primary Synthetic Route: Diazotization-Halogenation of Serine

The most robust, regioselective, and stereocontrolled method for synthesizing **2-chloro-3-hydroxypropionic acid** is the diazotization of the amino acid serine in the presence of a strong chloride source[3].

Mechanistic Causality & Stereochemistry

The reaction proceeds via a Sandmeyer-type transformation. The amino group of serine is converted into a diazonium salt by nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). Because diazonium salts are highly unstable, the reaction must be strictly maintained at 0–10 °C to prevent premature decomposition and unwanted elimination reactions.

Crucially, the displacement of the diazonium group by chloride does not proceed via a simple mechanism. Instead, the adjacent carboxylate group participates in the reaction (neighboring group participation), forming a transient, highly reactive α -lactone intermediate. The subsequent nucleophilic ring-opening of this lactone by chloride ions results in an overall retention of configuration[4]. Thus, starting with enantiopure L-serine yields (S)-2-chloro-3-hydroxypropionic acid[4].

To drive the equilibrium toward the chlorinated product rather than the hydroxylated byproduct (glyceric acid), a large excess of potassium chloride (KCl) is added to saturate the aqueous solution with chloride nucleophiles, outcompeting water during the ring-opening step[5].



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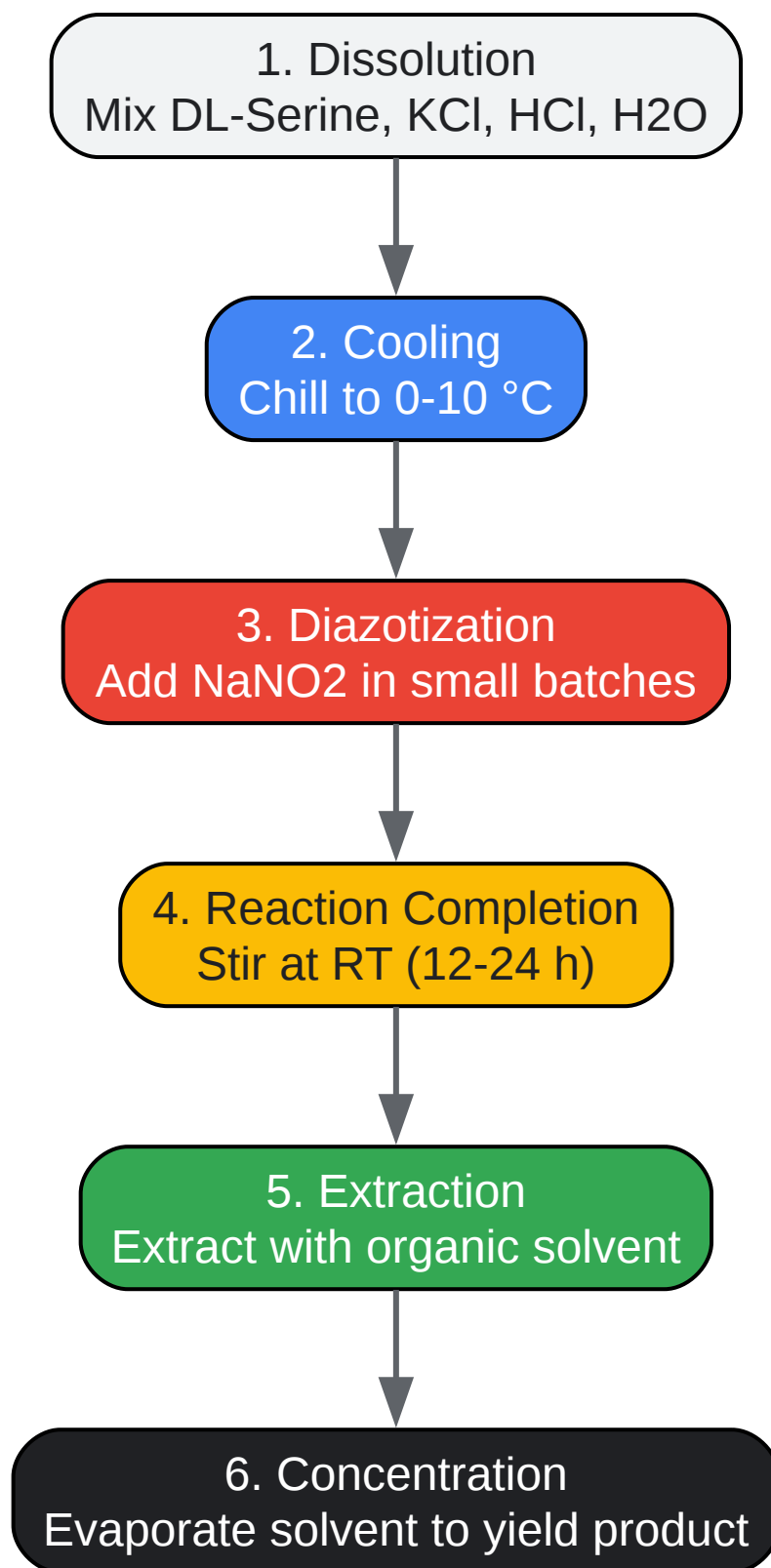
Figure 1: Mechanism of Serine Diazotization highlighting the alpha-lactone intermediate.

Experimental Protocol: Synthesis from DL-Serine

The following protocol is a self-validating system adapted from validated [5]. The visual cue of nitrogen gas evolution serves as an internal monitor for reaction progress.

- Preparation: In a 3-necked 1000 mL round-bottom flask, prepare an aqueous solution containing DL-serine (0.50 mol, 52.4 g), potassium chloride (1.75 mol, 130.4 g), and concentrated HCl (1.21 mol, 116.0 g of 36.5%-38% w/v aqueous solution) in 490 mL of deionized water[5].
- Cooling: Submerge the flask in an ice-water bath and chill the mixture to 0–10 °C[5].
- Diazotization: Slowly add sodium nitrite (0.99 mol, 68.4 g) in small batches under continuous magnetic stirring. Caution: Addition must be gradual to control the exothermic generation of nitrogen gas and prevent the temperature from exceeding 10 °C[5].
- Reaction Completion: Allow the reaction mixture to stir and gradually warm to room temperature over 12–24 hours. The cessation of nitrogen gas bubbling indicates the full conversion of the

-lactone intermediate.
- Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate) to isolate the chlorohydrin.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate (), filter, and concentrate under reduced pressure to yield crude **2-chloro-3-hydroxypropionic acid** (Typical yield: ~60%)[1].



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Figure 2: Experimental workflow for the synthesis of **2-chloro-3-hydroxypropionic acid**.

Alternative Route: Chlorohydroxylation of Acrylic Acid

An alternative industrial approach involves the electrophilic addition of hypochlorous acid (HOCl) across the double bond of [2].

Mechanistic Causality: The addition of HOCl to an alkene typically proceeds via a cyclic chloronium ion intermediate. However, the strongly electron-withdrawing nature of the carboxylic acid group destabilizes the adjacent carbocation character, leading to poor regioselectivity. Consequently, water nucleophilically attacks both the

and

carbons, resulting in a mixture of **2-chloro-3-hydroxypropionic acid** and 3-chloro-2-hydroxypropionic acid[2]. Due to the difficulty in separating these regioisomers and the complete lack of stereocontrol, this route is generally reserved for bulk applications (such as epoxidation to glycidic acid) where isomeric mixtures are acceptable.

Advanced Enzymatic Resolution

For highly specific stereoisomers, researchers often employ enzymatic resolution. Lipases (e.g., MAP-10) can selectively resolve racemic syn-chlorohydrin esters. Following resolution, the ester is hydrolyzed to yield the enantiopure (2S,3R)-**2-chloro-3-hydroxypropionic acid**, a critical intermediate for complex [6].

Data Presentation: Comparison of Synthetic Routes

Parameter	Diazotization of Serine	Chlorohydroxylation of Acrylic Acid
Starting Material	DL-Serine or L-Serine	Acrylic Acid
Primary Reagents	, HCl, KCl	HOCl (or /)
Typical Yield	60% – 80%	Moderate (Isomeric Mixture)
Regioselectivity	100% (Specific to -carbon)	Poor (Yields 2-chloro and 3-chloro isomers)
Stereocontrol	High (Retention via -lactone)	None (Racemic)
Primary Application	Chiral building blocks, Inimers	Bulk chemical synthesis, Epoxidation

References

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- [2] Cas 503-11-7, epoxypropionic acid. LookChem. [\[Link\]](#)

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